5-Bromo-6-azaindole-3-carboxylic acid methyl ester 5-Bromo-6-azaindole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1427503-97-6
VCID: VC2582013
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3
SMILES: COC(=O)C1=CNC2=CN=C(C=C12)Br
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

5-Bromo-6-azaindole-3-carboxylic acid methyl ester

CAS No.: 1427503-97-6

Cat. No.: VC2582013

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-azaindole-3-carboxylic acid methyl ester - 1427503-97-6

Specification

CAS No. 1427503-97-6
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3
Standard InChI Key HZNOAYBMKAZMTA-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=CN=C(C=C12)Br
Canonical SMILES COC(=O)C1=CNC2=CN=C(C=C12)Br

Introduction

Physical and Chemical Properties

Physical Characteristics

5-Bromo-6-azaindole-3-carboxylic acid methyl ester typically presents as a solid or crystalline substance at room temperature, consistent with other compounds in the azaindole class. Its physical appearance is influenced by the presence of the aromatic ring system and the intermolecular interactions facilitated by the NH group and carbonyl functionality. The crystalline nature of this compound makes it amenable to purification through recrystallization techniques, which is advantageous for achieving high-purity samples for research applications.

Solubility Profile

The solubility characteristics of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester are crucial for its application in synthetic chemistry and biological testing. Experimental data indicates that the compound exhibits good solubility in organic solvents such as methanol and dichloromethane. This solubility profile can be attributed to the presence of both polar (methyl ester, NH group) and nonpolar (aromatic rings, bromine) moieties within the molecule, allowing for effective solvation in a range of medium-polarity solvents.

Table 1: Solubility Profile of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester

SolventSolubilityComments
MethanolSolubleExcellent solvent for reactions and purification
DichloromethaneSolubleUseful for extractions and chromatography
WaterLimited solubilityConsistent with its predominantly hydrophobic nature
DMSOLikely solubleCommon solvent for biological testing
Ethyl acetateModerately solubleUseful for recrystallization processes

Chemical Reactivity

The chemical reactivity of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester is governed by its functional groups and electronic structure. The compound can participate in various chemical transformations, including:

  • Ester hydrolysis: The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Nucleophilic aromatic substitution: The bromine atom at the 5-position serves as a leaving group in coupling reactions, enabling the introduction of various substituents.

  • Cross-coupling reactions: The bromine-substituted carbon can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig processes.

  • Cyclization reactions: The reactive sites within the molecule can be utilized in cyclization strategies to create more complex heterocyclic systems.

These reaction pathways highlight the synthetic versatility of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester as a building block for medicinal chemistry applications.

Synthesis Methods

Optimization Strategies

Optimizing the synthesis of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester involves careful control of reaction conditions to maximize yield and purity while minimizing the formation of unwanted byproducts. Drawing from the synthesis of related compounds, several optimization strategies can be considered:

  • Temperature control: The bromination step often requires careful temperature management to ensure selectivity for the desired position. For instance, in the synthesis of 3,3-bis-bromo-2-oxygen-7-azaindole-6-carboxylate methyl ester, the reaction temperature is maintained at 40°C during the addition of pyridinium bromide hydrobromide, followed by additional incubation at the same temperature .

  • Solvent selection: The choice of solvent can significantly impact the outcome of each synthetic step. For esterification reactions, methanol serves as both solvent and reagent, while for bromination reactions, solvents like trimethyl carbinol have been employed successfully .

  • Catalyst optimization: The esterification step typically requires acid catalysis, with concentrated sulfuric acid being a common choice. Alternative catalysts might offer improved selectivity or milder reaction conditions depending on the specific substrate .

  • Purification techniques: Recrystallization using appropriate solvent systems is often employed to achieve high-purity products. For example, ethyl acetate and methanol mixtures have been used successfully for the purification of related azaindole derivatives .

These optimization strategies would need to be tailored specifically for 5-Bromo-6-azaindole-3-carboxylic acid methyl ester based on its unique structural features and reactivity profile.

Biological Activity and Applications

Mechanism of Action

The biological activity of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester and related azaindole derivatives often involves interaction with specific cellular targets, particularly kinases. Azaindoles are known to effectively inhibit kinase activity, which makes them promising candidates for therapeutic applications in cancer and other diseases characterized by dysregulated kinase signaling. The mechanism of action typically involves:

  • Binding to the ATP-binding pocket of target kinases

  • Formation of hydrogen bonds with key residues in the binding site

  • Disruption of protein-protein interactions involved in signaling cascades

  • Modulation of downstream cellular processes that contribute to disease progression

The specific structural features of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester, including the bromine substituent and the methyl ester functionality, likely influence its binding affinity and selectivity for particular kinase targets, though detailed structure-activity relationships would require further experimental validation.

Applications in Drug Development

5-Bromo-6-azaindole-3-carboxylic acid methyl ester has significant potential applications in drug development, particularly as a building block or intermediate in the synthesis of more complex bioactive compounds. The azaindole scaffold serves as a privileged structure in medicinal chemistry, with applications in various therapeutic areas including:

  • Oncology: Kinase inhibitors derived from azaindole scaffolds have shown promise in targeting cellular pathways implicated in cancer progression.

  • Metabolic diseases: Compounds containing azaindole cores have been investigated for their potential to modulate metabolic processes relevant to conditions like diabetes.

  • Anti-inflammatory agents: The structural features of azaindole derivatives make them candidates for developing inhibitors of inflammatory signaling pathways.

The specific contribution of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester to these applications lies in its potential as a versatile synthetic intermediate that can be further modified to optimize drug-like properties and target specificity.

Research Applications

Beyond its role in drug development, 5-Bromo-6-azaindole-3-carboxylic acid methyl ester has applications in various research contexts:

  • Chemical probe development: The compound can serve as a starting point for creating chemical probes to study biological processes and validate potential drug targets.

  • Structure-activity relationship studies: The well-defined structure of this compound allows for systematic modifications to investigate the impact of structural changes on biological activity.

  • Methodology development: As a complex heterocycle with multiple functional groups, this compound presents an interesting substrate for developing and testing new synthetic methodologies.

These research applications highlight the versatility of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester as a valuable tool in both chemical and biological investigations.

Structure-Activity Relationships

Pharmacophore Features

The pharmacophore features of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester that contribute to its potential biological activity include:

Comparison with Related Compounds

Comparing 5-Bromo-6-azaindole-3-carboxylic acid methyl ester with structurally related compounds provides valuable insights into the impact of specific structural modifications on physical properties and biological activity. Table 2 presents a comparison with several related azaindole derivatives:

Table 2: Structural Comparison of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester with Related Compounds

CompoundStructural DifferencesImplications
6-Bromo-5-azaindole-3-carboxylic acidLacks methyl ester, different bromine positionMore acidic, potentially different solubility profile
Methyl 5-bromo-7-azaindole-6-carboxylateDifferent nitrogen position in the azaindole coreAltered electronic distribution, different hydrogen bonding patterns
6-Carboxylate methyl ester-2-oxygen-7-azaindoleContains 2-oxygen group, different nitrogen positionAdditional hydrogen bond acceptor, modified reactivity profile
Unsubstituted 6-azaindole-3-carboxylic acid methyl esterLacks bromine substituentReduced lipophilicity, different reactivity pattern

These structural variations can significantly impact physical properties, chemical reactivity, and biological activity, highlighting the importance of precise structural control in the development of azaindole-based compounds for specific applications.

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